rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride
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Overview
Description
The compound rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride is an interesting chemical entity with applications in various fields. It features a pyrrolidine ring, which is substituted by methoxy groups and a hydroxymethyl group, making it an intriguing molecule for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1:
Starting Materials: racemic mixture of (2R,3R,4S)-3,4-dimethoxypyrrolidine.
Reaction Conditions: The synthesis begins with the formation of the pyrrolidine ring through a [specific reaction]. Methoxy groups are introduced via [reaction specifics] under [conditions].
Step 2:
Hydroxymethylation: Using a [specific reagent] under [conditions], the hydroxymethyl group is introduced to the pyrrolidine ring.
Step 3:
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride typically involves large-scale synthesis using the aforementioned steps but optimized for scale. This includes the use of larger reaction vessels, optimized reaction times, and the use of continuous flow techniques to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation:
Reagents and Conditions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate under acidic conditions.
Products: Carboxylic acid derivatives.
Reduction:
Reagents and Conditions: Reduction of the compound can be achieved using sodium borohydride under mild conditions.
Products: Corresponding alcohol derivatives.
Substitution:
Reagents and Conditions: Nucleophilic substitution at the methoxy groups using strong nucleophiles like sodium hydride.
Products: Depending on the nucleophile, the methoxy group can be substituted with various functional groups.
Scientific Research Applications
In Chemistry
Catalysis: It acts as a chiral catalyst in various asymmetric synthesis reactions.
Synthetic Building Block: Its structure is useful as an intermediate in the synthesis of more complex molecules.
In Biology and Medicine
Pharmacology: Potential use in drug development due to its unique structural features.
Biomolecular Interactions: Studied for its interactions with various biological macromolecules.
In Industry
Material Science: Use as a precursor in the synthesis of advanced materials.
Agrochemicals: Potential application in the synthesis of novel agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play critical roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces. The exact pathways depend on the application, but generally involve modulation of activity of the target protein or enzyme, affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methanol
Lacks methoxy groups, leading to different chemical properties and reactions.
[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methylamine
Contains a methylamine instead of a hydroxymethyl group, altering its interactions and applications.
Uniqueness
The presence of both methoxy and hydroxymethyl groups on the pyrrolidine ring makes rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride unique, providing it with a distinct set of chemical properties and reactivity patterns, making it highly versatile for various applications.
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Properties
CAS No. |
2741641-24-5 |
---|---|
Molecular Formula |
C7H16ClNO3 |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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